N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide
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Overview
Description
N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide is a complex organic compound that features a unique combination of a cyanocyclobutyl group and a thiazolylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide typically involves multiple steps:
Formation of the cyanocyclobutyl group:
Synthesis of the thiazolylmethylsulfanyl group: This involves the formation of the thiazole ring, which can be synthesized from a suitable thioamide and α-haloketone. The thiazole ring is then functionalized with a methylsulfanyl group.
Coupling of the two fragments: The final step involves coupling the cyanocyclobutyl group with the thiazolylmethylsulfanyl group through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiazolylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of thiazole-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS2/c1-10-15-11(8-19-10)7-18-6-3-12(17)16-13(9-14)4-2-5-13/h8H,2-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGUNHMOKZMTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSCCC(=O)NC2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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